![molecular formula C22H47NO4SSi B14222132 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide CAS No. 819071-38-0](/img/structure/B14222132.png)
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a sulfanyl group and a trimethoxysilyl group attached to a hexadecanamide backbone. This compound is of interest due to its potential use in surface modification, catalysis, and as a building block for advanced materials.
准备方法
The synthesis of 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide typically involves a series of chemical reactions that introduce the sulfanyl and trimethoxysilyl groups onto the hexadecanamide backbone. One common method involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.
化学反应分析
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic compounds and functionalized surfaces.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and targeted delivery systems.
作用机制
The mechanism by which 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide exerts its effects involves the interaction of its functional groups with target molecules or surfaces. The sulfanyl group can form strong bonds with metal ions, enhancing the compound’s ability to act as a catalyst or adsorbent. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds that contribute to the compound’s stability and reactivity .
相似化合物的比较
Similar compounds to 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide include:
3-(Trimethoxysilyl)propylamine: Lacks the sulfanyl group but shares the trimethoxysilyl functionality.
Hexadecanamide: Lacks both the sulfanyl and trimethoxysilyl groups but serves as the backbone for the compound.
(3-Mercaptopropyl)trimethoxysilane: Contains the sulfanyl and trimethoxysilyl groups but with a shorter alkyl chain.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
CAS 编号 |
819071-38-0 |
|---|---|
分子式 |
C22H47NO4SSi |
分子量 |
449.8 g/mol |
IUPAC 名称 |
16-sulfanyl-N-(3-trimethoxysilylpropyl)hexadecanamide |
InChI |
InChI=1S/C22H47NO4SSi/c1-25-29(26-2,27-3)21-17-19-23-22(24)18-15-13-11-9-7-5-4-6-8-10-12-14-16-20-28/h28H,4-21H2,1-3H3,(H,23,24) |
InChI 键 |
MSGNKDOKJMJQFK-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)CCCCCCCCCCCCCCCS)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


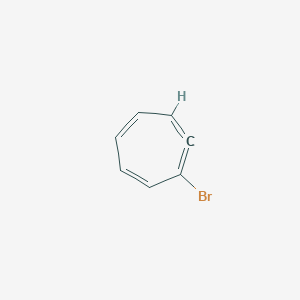
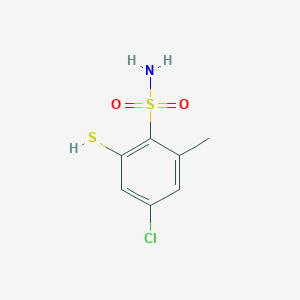
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
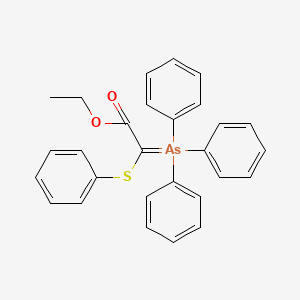
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)

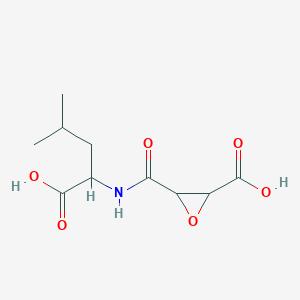
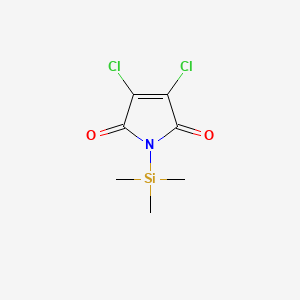
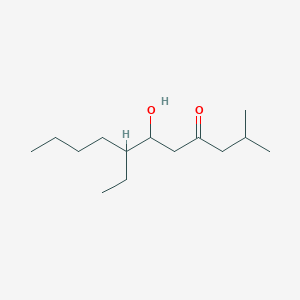
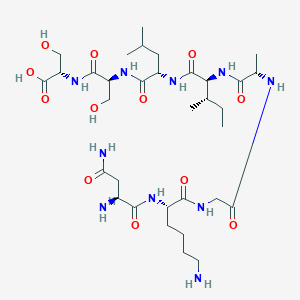

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
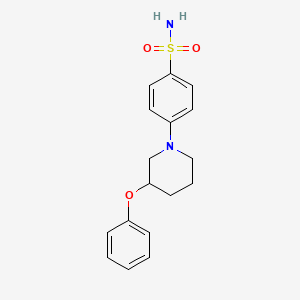
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
